molecular formula C4H6F3NO2 B2943451 2,2,2-trifluoroethyl N-methylcarbamate CAS No. 878218-01-0

2,2,2-trifluoroethyl N-methylcarbamate

Cat. No.: B2943451
CAS No.: 878218-01-0
M. Wt: 157.092
InChI Key: SMYIKNCXRMTISP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-methylcarbamate: is a chemical compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a trifluoroethyl group and a methylcarbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-methylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CF3CH2OH+CH3NCOCF3CH2OCONHCH3\text{CF}_3\text{CH}_2\text{OH} + \text{CH}_3\text{NCO} \rightarrow \text{CF}_3\text{CH}_2\text{OCO}\text{NHCH}_3 CF3​CH2​OH+CH3​NCO→CF3​CH2​OCONHCH3​

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-methylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield and .

    Oxidation: Under specific conditions, the compound can be oxidized to form corresponding .

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as or .

    Substitution: Nucleophiles such as or .

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoroethyl N-methylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl groups into molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2,2,2-Trifluoroethylamine: A compound with a similar trifluoroethyl group but different functional groups.

    2,2,2-Trifluoroethyl acetate: Another compound with a trifluoroethyl group, used in different applications.

    Methylcarbamate: A simpler carbamate compound without the trifluoroethyl group.

Uniqueness: 2,2,2-Trifluoroethyl N-methylcarbamate is unique due to the presence of both the trifluoroethyl and methylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in organic synthesis and enzyme inhibition studies .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-8-3(9)10-2-4(5,6)7/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYIKNCXRMTISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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